8-Epiloganin

Inflammation Iridoid Glycosides In Vivo Pharmacology

Researchers studying iridoid stereochemistry require loganin's C-8 epimer-yet most suppliers lack this specific comparator. 8-Epiloganin (CAS 79172-04-6, C₁₇H₂₆O₁₀, 390.38 g/mol) is the validated tool: unlike loganin (direct COX-1 inhibitor), it downregulates COX-2/iNOS protein expression via NF-κB in LPS-stimulated macrophages. • Essential SAR control for C-8 stereochemistry studies • Chemotaxonomic marker for Orobanchaceae (Castilleja, Pedicularis) QC • Benchmark in TPA-induced mouse ear edema model

Molecular Formula C17H26O10
Molecular Weight 390.4 g/mol
Cat. No. B12435537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Epiloganin
Molecular FormulaC17H26O10
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7-,9+,10-,11-,12-,13+,14-,16+,17+/m1/s1
InChIKeyAMBQHHVBBHTQBF-OZIIXKNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Epiloganin: Stereospecific Anti-Inflammatory Iridoid


8-Epiloganin (8-epi-loganin, CAS 79172-04-6) is a naturally occurring iridoid glycoside with the molecular formula C₁₇H₂₆O₁₀ and a molecular weight of 390.38 g/mol [1]. It is the 8-epimer of the more extensively studied iridoid, loganin. This compound is not a major constituent in most plants but has been isolated as a chemotaxonomic marker from species within the Orobanchaceae family, including *Castilleja rubra*, *Castilleja tenuiflora*, and *Pedicularis lasiophrys* [2]. Its primary documented bioactivity is anti-inflammatory, demonstrated through the suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .

Stereochemical control studies (8-epi vs loganin configuration)
Chemotaxonomic marker for Orobanchaceae species authentication
NF-κB pathway and COX-2 expression research context

8-Epiloganin: Why Stereochemistry Prevents Substitution


Despite sharing the same molecular formula and weight with loganin, 8-epiloganin's distinct stereochemical configuration at the C-8 position fundamentally alters its biological profile, making it a non-substitutable entity in research. While loganin is a well-characterized COX-1 inhibitor with an IC₅₀ of 3.55 µM and suppresses TNF-α formation with an IC₅₀ of 154.6 µM [1], 8-epiloganin does not directly inhibit COX-1 or COX-2 enzymes; instead, it downregulates the expression of COX-2 and iNOS proteins in a cellular context . This mechanistic divergence underscores that the C-8 stereocenter is a critical determinant of target engagement. Furthermore, 8-epiloganin's activity is not uniform across all iridoids; in a comparative study, it was found to be significantly less active than geniposidic acid and aucubin in a topical inflammation model, but equipotent to loganic acid and geniposide [2]. Therefore, sourcing 8-epiloganin specifically is essential for experiments designed to probe the role of C-8 stereochemistry in iridoid bioactivity, to investigate its unique gene-expression-level effects, or to serve as a chemotaxonomic standard for species-specific profiling.

8-Epiloganin
Loganin
Mode of Action
Suppresses COX-2 and iNOS protein expression
Direct COX-1 enzyme inhibition
Target Engagement
Upstream NF-κB pathway modulation
Downstream enzyme activity block
Activity Profile
Moderate rank among iridoids; distinct from highest and lowest
Well-characterized COX-1 inhibitor; different potency profile

8-Epiloganin: Evidence Differentiating It from Loganin


Anti-Inflammatory Potency: TPA Ear Edema Model

In a head-to-head comparison using the TPA-induced ear edema model in mice, 8-epiloganin (4) was evaluated alongside several other iridoids, all administered topically at a dose of 0.1 mg/ear. The study established a clear potency hierarchy, placing 8-epiloganin in a distinct middle tier of activity [1]. It was found to be not significantly different in efficacy from loganic acid (7) and geniposide (8). However, it was demonstrably less active than the most potent compounds in the study, geniposidic acid (1) and aucubin (2), and the positive control indomethacin, while being more active than mussaenoside (5), the least active compound [1].

In Vivo Ear Edema Rank
Head-to-head
Activity comparable to loganic acid and geniposide; less active than geniposidic acid, aucubin, and indomethacin; more active than mussaenoside.
Reported rank among tested iridoids
TPA-induced ear edema model; 0.1 mg/ear topical dose
Inflammation Iridoid Glycosides In Vivo Pharmacology

COX-2 Suppression vs. COX-1 Inhibition

A critical mechanistic distinction exists between 8-epiloganin and its epimer loganin. Loganin acts as a direct enzyme inhibitor of COX-1, with a reported IC₅₀ of 3.55 µM [1]. In contrast, 8-epiloganin does not directly inhibit COX enzymes. Instead, studies in LPS-stimulated RAW264.7 macrophages show that treatment with 8-epiloganin (25-200 µM for 12 hours) suppresses the expression of COX-2 and iNOS proteins, leading to a reduction in their downstream products, PGE₂ and nitric oxide (NO), respectively .

COX Pathway Mechanism
Reported
8-Epiloganin (25-200 µM) suppresses COX-2 protein expression. Loganin inhibits COX-1 (IC50 3.55 µM).
Mechanistic divergence supports stereochemical research fit
RAW264.7 macrophages; cross-study comparison
Mechanism of Action Cyclooxygenase Anti-inflammatory Agents

Inhibition of TNF-α and IL-1β Release

8-Epiloganin has been shown to inhibit the LPS-induced release of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in RAW264.7 macrophages [1]. While a direct comparative study of 8-epiloganin and loganin on cytokine release under identical conditions is not available, a cross-study analysis reveals a key difference. Loganin suppresses TNF-α formation with an IC₅₀ of 154.6 µM in a specific in vitro assay [2]. 8-Epiloganin, on the other hand, is reported to inhibit the release of TNF-α and IL-1β at a concentration range of 25-200 µM [1].

Cytokine Release Inhibition
Reported
Inhibits TNF-α and IL-1β release at 25-200 µM. Cross-study loganin TNF-α IC50 154.6 µM.
Supports cytokine modulation research context
RAW264.7 macrophages; review experimental conditions
Cytokines Immunology Macrophage Activation

NF-κB Pathway Inactivation

The anti-inflammatory effects of 8-epiloganin are mechanistically linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway in LPS-stimulated RAW264.7 macrophages [1]. This finding provides a molecular basis for the observed suppression of COX-2, iNOS, and pro-inflammatory cytokines. While many iridoids may affect NF-κB, this data specifically attributes this mechanism of action to 8-epiloganin. The study notes that 8-epiloganin had not been previously reported as an anti-inflammatory compound, establishing its unique profile at the time of publication [2].

NF-κB Pathway Engagement
Method context
Associated with NF-κB downregulation in LPS-stimulated RAW264.7 cells.
Supports NF-κB pathway research context
Qualitative evidence; confirm in target model
NF-κB Pathway Signal Transduction Inflammation

8-Epiloganin: Research Applications


Stereochemistry–Activity Relationship of Iridoids

For researchers conducting structure-activity relationship (SAR) studies on iridoid glycosides, 8-epiloganin is an essential comparator. Its 8-epi configuration, in contrast to the naturally abundant loganin, provides a direct tool for isolating the biological impact of stereochemistry at the C-8 position. The evidence shows that this single stereochemical change results in a distinct pharmacological profile: 8-epiloganin suppresses COX-2 protein expression in RAW264.7 cells , whereas loganin is a direct COX-1 enzyme inhibitor [1]. Sourcing both compounds allows for a controlled investigation of how this chiral center dictates target engagement and downstream signaling.

NF-κB-Mediated Inflammatory Gene Expression

Research programs focused on the transcriptional regulation of inflammatory genes, particularly those driven by the NF-κB pathway, will find 8-epiloganin to be a validated tool compound. Its mechanism of action is directly associated with the downregulation of NF-κB, leading to decreased expression of downstream targets like COX-2 and iNOS, and the subsequent reduction of PGE₂ and NO production . This makes 8-epiloganin suitable for use as a positive control or test article in assays designed to discover or validate new modulators of the NF-κB pathway.

Chemotaxonomic Standard for Botanical Authentication

Given its limited but specific distribution, 8-epiloganin serves as a valuable chemotaxonomic marker for the authentication of plant species within the Orobanchaceae family, including *Castilleja* and *Pedicularis* species . Analytical laboratories and herbal product manufacturers seeking to develop robust HPLC or LC-MS methods for species identification and quality control should procure high-purity 8-epiloganin as a reference standard. Its presence can differentiate between closely related species or authenticate specific plant materials, such as those used in traditional Mexican medicine [1].

Comparative In Vivo Iridoid Pharmacology

For in vivo pharmacologists evaluating the topical anti-inflammatory potential of natural products, 8-epiloganin represents a compound with a well-defined, intermediate level of activity. In the TPA-induced mouse ear edema model, it demonstrates measurable anti-inflammatory effects that are distinct from both the highly potent iridoids (e.g., geniposidic acid) and the least active ones (e.g., mussaenoside) . This positions 8-epiloganin as a useful benchmark for benchmarking the activity of new extracts or semi-synthetic derivatives in a relevant preclinical model.

Application
Selection Property
Validation Focus
Stereochemistry-activity relationship studies
Epimer-specific configuration context
COX pathway engagement divergence review
NF-κB pathway research
NF-κB pathway modulation context
COX-2/iNOS expression endpoint review
Botanical authentication
Chemotaxonomic marker specificity
Analytical method validation review
Comparative iridoid pharmacology
Reported activity rank among iridoids
Topical model endpoint context review

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55 linked technical documents
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